4,6-Dichloro-8-fluoroquinoline-3-carbonitrile

Description

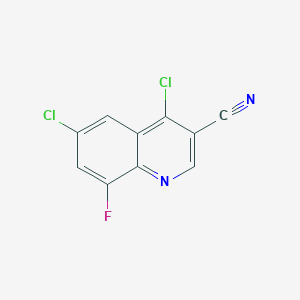

4,6-Dichloro-8-fluoroquinoline-3-carbonitrile is a halogenated quinoline derivative characterized by a carbonitrile group at position 3, chlorine substituents at positions 4 and 6, and a fluorine atom at position 7.

Properties

IUPAC Name |

4,6-dichloro-8-fluoroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl2FN2/c11-6-1-7-9(12)5(3-14)4-15-10(7)8(13)2-6/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWYVOHHAUBIKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-8-fluoroquinoline-3-carbonitrile typically involves the reaction of 4,6-dichloroquinoline with a fluorinating agent under controlled conditions. The reaction conditions often require an inert atmosphere and specific temperature ranges to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-8-fluoroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the quinoline ring structure .

Scientific Research Applications

Medicinal Chemistry

4,6-Dichloro-8-fluoroquinoline-3-carbonitrile has shown promise as an antibacterial agent. Studies have explored its efficacy against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The compound's structural features contribute to its biological activity, particularly through mechanisms involving enzyme inhibition and membrane interaction .

Case Study: Antibacterial Activity

- Tested Strains: S. aureus ATCC 25923 and P. aeruginosa ATCC 10145.

- Results: The compound exhibited a Minimal Inhibitory Concentration (MIC) of 10 μM against S. aureus, indicating significant antibacterial potential .

Organic Light-Emitting Diodes (OLEDs)

Due to its electroluminescent properties, this compound is being investigated for applications in OLED technology. Quinoline derivatives are known for their ability to act as electron carriers in OLEDs, enhancing the efficiency and performance of these devices .

Applications in OLEDs:

- Role: Acts as an electron transport material.

- Benefits: Improved light emission efficiency and stability in organic electronic devices.

The compound's biological activity extends beyond antibacterial properties; it is also being studied for its potential as an anticancer agent. Research indicates that derivatives of quinoline compounds can inhibit histone deacetylases (HDACs), which are implicated in cancer progression.

Case Study: HDAC Inhibition

- Research Focus: Development of new HDAC inhibitors using quinoline derivatives.

- Findings: Structural modifications of quinoline compounds have led to enhanced inhibitory activity against HDACs, suggesting potential therapeutic applications in cancer treatment .

Environmental Applications

Quinoline derivatives, including this compound, are also being explored for their ability to chelate metal ions in environmental remediation processes. Their efficacy as chelators can be leveraged to remove heavy metals from contaminated water sources .

Summary Table of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Medicinal Chemistry | Antibacterial and anticancer properties | MIC of 10 μM against S. aureus |

| Organic Electronics | Use in OLED technology as an electron transport material | Enhances efficiency and stability |

| Environmental Remediation | Chelation of heavy metals from contaminated sources | Effective metal ion removal capabilities |

Mechanism of Action

The mechanism of action of 4,6-Dichloro-8-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Methoxy groups (e.g., 1823500-08-8) improve solubility but may reduce metabolic stability due to susceptibility to oxidative demethylation.

Difluoromethoxy in 1016769-41-7 introduces greater lipophilicity, which could enhance membrane permeability compared to the reference compound .

Halogenation Patterns: The dual chloro substituents at positions 4 and 6 in the reference compound create a unique electronic profile, distinguishing it from mono-halogenated analogs. This may influence binding affinity in kinase inhibition or antimicrobial applications.

Biological Activity

4,6-Dichloro-8-fluoroquinoline-3-carbonitrile is a halogenated quinoline derivative with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C₁₀H₅Cl₂FN₂

- Molecular Weight : 241.06 g/mol

- Appearance : White to off-white solid at room temperature

The compound features two chlorine atoms and one fluorine atom, contributing to its unique reactivity and biological profiles. The presence of the carbonitrile group enhances its potential for enzyme inhibition and interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Target Enzymes : The compound has been shown to interact with bacterial DNA gyrase and topoisomerase IV, critical enzymes involved in DNA replication. This interaction leads to the formation of toxic enzyme-DNA complexes, ultimately inhibiting bacterial growth .

- Antitumor Activity : Research indicates that derivatives of this compound may inhibit tyrosine kinases, which are essential for cell growth and proliferation. This suggests potential applications in cancer treatment .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its efficacy in inhibiting bacterial growth through mechanisms involving:

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating effective concentrations against specific bacterial strains.

- Biofilm Inhibition : The compound shows promise in preventing biofilm formation by pathogens such as Staphylococcus aureus, enhancing its therapeutic potential against infections .

| Pathogen | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 0.5 | Inhibition of DNA gyrase |

| Staphylococcus aureus | 0.25 | Disruption of biofilm formation |

| Pseudomonas aeruginosa | 1.0 | Targeting topoisomerase IV |

Anticancer Activity

The anticancer potential of this compound is supported by various studies:

- Inhibition of Cell Proliferation : The compound has been shown to reduce the viability of cancer cell lines in vitro, with IC50 values reflecting its potency against specific types of cancer cells.

- Synergistic Effects : When combined with other chemotherapeutic agents, it has demonstrated enhanced efficacy, suggesting a role in combination therapy strategies .

| Cancer Cell Line | IC50 (μM) | Combination Agents |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Doxorubicin |

| A549 (Lung Cancer) | 15.0 | Cisplatin |

| HeLa (Cervical Cancer) | 10.0 | Paclitaxel |

Case Studies and Research Findings

- Proteomics Research : In proteomics studies, this compound has been utilized to investigate protein interactions and functions, highlighting its versatility as a research tool.

- Resistance Mechanisms : Understanding the resistance mechanisms against quinolones has been crucial in developing this compound further. Studies indicate that mutations in target enzymes can lead to decreased sensitivity to quinolone derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4,6-Dichloro-8-fluoroquinoline-3-carbonitrile, and how can reaction conditions be optimized?

- Answer : One-pot multicomponent reactions (MCRs) under reflux conditions are widely used for synthesizing quinoline carbonitrile derivatives. For example, a protocol involving aromatic aldehydes, malononitrile, and substituted amines in ethanol at 80°C yields structurally analogous compounds with ~74% efficiency (as demonstrated for 2-amino-8-hydroxy-4-(4-methoxyphenyl)-1,2-dihydroquinoline-3-carbonitrile) . Key parameters include solvent polarity (ethanol or acetonitrile), temperature control (70–90°C), and catalyst selection (e.g., piperidine for cyclization). Purity can be enhanced via recrystallization in acetone/hexane mixtures (7:3 v/v).

Q. How should researchers characterize the structural and functional groups of this compound?

- Answer :

- FTIR : Identify nitrile (C≡N) stretches near 2188 cm⁻¹ and aromatic C-H bonds at ~3036 cm⁻¹ .

- NMR : Use H NMR to resolve fluoro-/chloro-substituent effects on aromatic protons (δ 7.2–8.5 ppm) and C NMR to confirm nitrile carbon signals (δ ~115 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode can detect molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for halogenated derivatives .

Q. What are the critical parameters for ensuring compound purity in academic research?

- Answer :

- Chromatography : Use TLC with acetone/hexane (7:3) to monitor reaction progress (Rf ~0.69) .

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to remove unreacted precursors.

- HPLC : Employ C18 columns with acetonitrile/water gradients (90:10 to 50:50) for purity validation (>97%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies for halogenated quinolines?

- Answer : Divergent SAR results often arise from methodological differences. For example:

- Receptor Heterogeneity : Computational models based on single receptors (e.g., rat I7) may conflict with multi-receptor agonistic profiles (e.g., 52 mouse receptors) due to ligand promiscuity .

- Data Sources : Hybrid models combining wet-lab data (e.g., heterologous receptor expression) and computational meta-analyses improve reliability .

- Table 1 : Comparison of SAR Methodologies

| Approach | Strengths | Limitations | Correlation |

|---|---|---|---|

| Single-receptor (Haddad et al.) | High specificity | Limited generalizability | ~70% |

| Multi-receptor (Saito et al.) | Broad applicability | High cost/time | ~50% |

Q. What crystallographic techniques are recommended for determining the 3D structure of this compound?

- Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K provides high-resolution data (R factor ≤0.063, data-to-parameter ratio ~17.8). Key steps:

- Crystal Growth : Use slow evaporation in dichloromethane/methanol (1:1).

- Disorder Handling : Apply SHELXL refinement for disordered chloro/fluoro substituents .

- Validation : Cross-check bond lengths (mean C–C = 0.008 Å) and angles with DFT calculations .

Q. How can mechanistic insights into the compound’s reactivity be gained under varying pH conditions?

- Answer :

- Kinetic Studies : Monitor nitrile hydrolysis to carboxylic acid derivatives via UV-Vis at 260 nm (pH 2–12, 25–60°C).

- DFT Modeling : Calculate activation energies for nucleophilic attack at the carbonitrile group using Gaussian09 with B3LYP/6-31G(d) .

- Table 2 : Hydrolysis Rates at pH 7.4 (37°C)

| Substrate | Rate Constant (s⁻¹) | Half-Life (h) |

|---|---|---|

| This compound | 2.3×10⁻⁵ | 8.3 |

| Non-halogenated analog | 5.8×10⁻⁴ | 0.33 |

Q. What strategies mitigate discrepancies in bioactivity data across different assay systems?

- Answer :

- Assay Standardization : Use internal controls (e.g., staurosporine for kinase inhibition) and normalize data to cell viability (MTT assay).

- Triangulation : Combine results from fluorescence polarization, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) to validate binding affinities .

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to address variability in IC₅₀ values across replicates .

Methodological Best Practices

- Synthetic Reproducibility : Document inert atmosphere conditions (N₂/Ar) to prevent oxidation of sensitive intermediates .

- Data Transparency : Publish raw crystallographic data (CIF files) and NMR spectra (FID files) in supplementary materials .

- Ethical Compliance : Adopt green chemistry principles (e.g., solvent recycling) to minimize environmental hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.